cAMP Potency Advantage: WO-459 (EC50 6.0 nM) vs. FTBMT (75 nM), PW0729 (47 nM), and PW0787 (135 nM)
WO-459 demonstrates substantially higher potency in GPR52-mediated cAMP elevation assays compared to all widely used alternative GPR52 agonists. In HEK293 cells stably expressing human GPR52, WO-459 induces cAMP accumulation with an EC50 of 6.0 ± 0.7 nM (pEC50 = 7.53 ± 0.08) [1][2]. By contrast, FTBMT (TP-024), the most commonly used alternative GPR52 agonist tool compound, exhibits an EC50 of 75 nM (Emax = 122%) in comparable cAMP assays—representing a 12.5-fold potency deficit relative to WO-459 . The G protein-biased agonist PW0729 (compound 15b) shows an intermediate EC50 of 47 nM (Emax = 143%), still 7.8-fold less potent than WO-459 . PW0787, a brain-penetrant agonist from a distinct structural series, displays an EC50 of 135 nM, 22.5-fold less potent than WO-459 [3]. This potency differential is functionally meaningful: WO-459 at 100 nM provides a robust assay window (signal-to-background ratio = 2.99, Z' = 0.58) that has been validated for high-throughput antagonist screening, whereas achieving comparable assay windows with FTBMT or PW0787 would require substantially higher compound concentrations that may introduce solubility or off-target complications [2].
| Evidence Dimension | GPR52-mediated cAMP accumulation potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 6.0 ± 0.7 nM (pEC50 = 7.53 ± 0.08) in HEK293/GPR52 cells |
| Comparator Or Baseline | FTBMT: EC50 = 75 nM (12.5× less potent); PW0729: EC50 = 47 nM (7.8× less potent); PW0787: EC50 = 135 nM (22.5× less potent); Compound 7a (Setoh 2014 analog): EC50 = 28.2 nM, pEC50 7.55 (4.7× less potent) |
| Quantified Difference | WO-459 is 4.7-fold to 22.5-fold more potent than comparator GPR52 agonists in cAMP assays |
| Conditions | HEK293 cells stably expressing human GPR52; cAMP measured via AlphaScreen or HTRF assay after 30 min agonist stimulation |
Why This Matters
Higher potency enables lower working concentrations (e.g., 100 nM for robust screening), reducing compound consumption, solvent exposure, and risk of off-target effects—directly impacting procurement cost-per-assay and data reproducibility.
- [1] Setoh M, Ishii N, Kono M, et al. Discovery of the first potent and orally available agonist of the orphan G-protein-coupled receptor 52. J Med Chem. 2014;57(12):5226-5237. PMID: 24884590. Compound 7m (WO-459) pEC50 = 7.53 ± 0.08. View Source
- [2] Song H, Li H, Guo S, et al. Targeting Gpr52 lowers mutant HTT levels and rescues Huntington's disease-associated phenotypes. Brain. 2018;141(6):1782-1798. WO-459 EC50 = 6.0 ± 0.7 nM; Z' = 0.58; S/B = 2.99. View Source
- [3] MedChemExpress. PW0787 product page: EC50 = 135 nM (GPR52 cAMP); orally active, brain-penetrant. View Source
